molecular formula C13H22ClN5 B2675967 N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride CAS No. 1353953-70-4

N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B2675967
CAS No.: 1353953-70-4
M. Wt: 283.8
InChI Key: USISEOVFCICYAA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is a heterocyclic compound that contains a piperidine moiety. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control and verification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced .

Scientific Research Applications

N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other piperidine derivatives and pyrimidine-based molecules. Examples include:

Uniqueness

N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is unique due to its specific combination of a cyclopropyl group, a piperidine moiety, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-cyclopropyl-6-[4-(methylamino)piperidin-1-yl]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5.ClH/c1-14-10-4-6-18(7-5-10)13-8-12(15-9-16-13)17-11-2-3-11;/h8-11,14H,2-7H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USISEOVFCICYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC=NC(=C2)NC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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